molecular formula C18H19N3O3 B2563554 2-(benzyloxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034567-18-3

2-(benzyloxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Cat. No. B2563554
CAS RN: 2034567-18-3
M. Wt: 325.368
InChI Key: FQKYDRAKLITWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide, also known as BFA-PEG-acetamide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

A study focused on pyrazole-acetamide derivatives, leading to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant in vitro antioxidant activity, as assessed by various assays. The research underscores the potential of pyrazole-acetamide derivatives in developing coordination complexes with promising antioxidant properties (Chkirate et al., 2019).

Crystal Structure Characterization

Another study involved the synthesis and crystal structure characterization of a compound bearing both furan and pyrazole rings, similar to the compound . The research highlighted the compound's moderate herbicidal and fungicidal activities, suggesting its potential application in agricultural chemistry (Hu Jingqian et al., 2016).

Synthesis and Biological Activities

Research on pyrazole derivatives, including those with furan components, has shown the synthesis of compounds with varied biological activities. For instance, the synthesis and in-vitro antibacterial activity of N-substituted 5-(furan-2-yl)-phenyl pyrazolines against several bacteria strains, indicating the potential of such compounds in developing new antibacterial agents (Rani et al., 2015).

Decarboxylative Claisen Rearrangement Reactions

Furan derivatives have been utilized in decarboxylative Claisen rearrangement reactions, showcasing the versatility of furan-based compounds in synthetic organic chemistry to produce heteroaromatic products (Craig et al., 2005).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(14-23-13-15-6-2-1-3-7-15)19-12-16(17-8-4-11-24-17)21-10-5-9-20-21/h1-11,16H,12-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKYDRAKLITWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.